2-Methyl-2,8-diazaspiro[4.5]decan-1-one
Overview
Description
2-Methyl-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its spiro linkage, which connects two non-adjacent atoms of a ring system, creating a rigid and stable structure
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one are Receptor Interacting Protein Kinase 1 (RIPK1) and TYK2/JAK1 kinases . RIPK1 plays a crucial role in the regulation of cell death and inflammation , while TYK2/JAK1 kinases are involved in the signaling of cytokines and growth factors .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits prominent inhibitory activity against RIPK1 and shows excellent potency on TYK2/JAK1 kinases .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a form of programmed lytic cell death that has been implicated in various inflammatory diseases . By inhibiting TYK2/JAK1 kinases, it also impacts the signaling of cytokines and growth factors .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . Its inhibition of TYK2/JAK1 kinases leads to potent anti-inflammatory efficacy, which has been demonstrated in acute ulcerative colitis models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method is the Strecker reaction, which involves the reaction of a ketone with sodium cyanide and an amine to form an α-amino nitrile intermediate. This intermediate is then cyclized to form the spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,8-diazaspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Methyl-2,8-diazaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives have been explored for their anti-inflammatory and anti-ulcer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Methyl-2,8-diazaspiro[4.5]decan-1-one can be compared with other spirocyclic compounds, such as:
- 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2,7-diazaspiro[4.5]decan-1-one hydrochloride
These compounds share similar spirocyclic structures but differ in the position and nature of substituents. The unique arrangement of atoms in this compound contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-7-4-9(8(11)12)2-5-10-6-3-9/h10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWGSQNWXVCXLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1=O)CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279448 | |
Record name | 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546093-44-1 | |
Record name | 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546093-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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